molecular formula C7H2BrFN2O2 B1383945 2-Bromo-6-fluoro-3-nitrobenzonitrile CAS No. 1807209-03-5

2-Bromo-6-fluoro-3-nitrobenzonitrile

Cat. No.: B1383945
CAS No.: 1807209-03-5
M. Wt: 245.01 g/mol
InChI Key: VQFYXADPJSYLBC-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H2BrFN2O2 and a molecular weight of 245.01 g/mol It is a substituted benzonitrile, characterized by the presence of bromine, fluorine, and nitro groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-6-fluoro-3-nitrobenzonitrile involves the reaction of 2-amino-6-fluorobenzonitrile with hydrobromic acid and sodium nitrite in 1,4-dioxane . The reaction is carried out at low temperatures to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Amino-6-fluorobenzonitrile+HBr+NaNO2This compound\text{2-Amino-6-fluorobenzonitrile} + \text{HBr} + \text{NaNO}_2 \rightarrow \text{this compound} 2-Amino-6-fluorobenzonitrile+HBr+NaNO2​→this compound

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-nitrobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though these reactions are less frequently employed.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine yields an amino derivative.

    Reduction: Reduction of the nitro group yields 2-Bromo-6-fluoro-3-aminobenzonitrile.

    Oxidation: Oxidation products vary based on the conditions and reagents used.

Scientific Research Applications

2-Bromo-6-fluoro-3-nitrobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzonitrile depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, fluorine, and nitro) on the benzene ring influences its reactivity. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-fluorobenzonitrile
  • 2-Fluoro-6-nitrobenzonitrile
  • 2-Bromo-3-fluoro-6-nitrobenzonitrile

Uniqueness

2-Bromo-6-fluoro-3-nitrobenzonitrile is unique due to the specific arrangement of substituents on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in certain synthetic applications. Compared to similar compounds, it may offer different reactivity profiles or be more suitable for specific reactions or applications .

Properties

IUPAC Name

2-bromo-6-fluoro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFYXADPJSYLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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